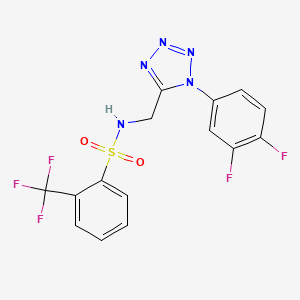

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Description

This compound features a tetrazole ring substituted with a 3,4-difluorophenyl group, linked via a methyl bridge to a 2-(trifluoromethyl)benzenesulfonamide moiety. The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability, while the trifluoromethyl and difluorophenyl groups improve lipophilicity and membrane permeability.

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F5N5O2S/c16-11-6-5-9(7-12(11)17)25-14(22-23-24-25)8-21-28(26,27)13-4-2-1-3-10(13)15(18,19)20/h1-7,21H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJXMYRFTGYXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F5N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

It features a tetrazole ring, a trifluoromethyl group, and a sulfonamide moiety, which contribute to its biological properties. The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The tetrazole ring can mimic carboxylate groups, allowing the compound to bind effectively to enzyme active sites. This interaction may inhibit various enzymes involved in metabolic pathways.

- Receptor Modulation: The difluorophenyl group enhances hydrophobic interactions with receptor binding pockets, potentially modulating receptor activity and downstream signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance:

- Inhibition of Tubulin Polymerization: Compounds related to the tetrazole class have shown significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for anticancer efficacy as it disrupts mitotic processes .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. For example:

- Inhibition of TNF-alpha Production: Similar compounds have demonstrated the ability to inhibit TNF-alpha production in human monocytic cell lines, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of tetrazole derivatives, including this compound:

Comparison with Similar Compounds

Structural Analogs: Sulfonamide vs. Benzamide Derivatives

A closely related compound, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide (), replaces the sulfonamide (-SO₂NH-) group with a benzamide (-CONH-) linkage. Key differences include:

- Acidity : Sulfonamides are more acidic (pKa ~10–11) than benzamides (pKa ~15–17), affecting ionization and solubility in physiological conditions.

- Metabolic Stability : The tetrazole-sulfonamide combination may offer superior resistance to enzymatic degradation compared to the benzamide analog.

Table 1: Structural and Functional Comparison

Functional Analogs: Goxalapladib (CAS-412950-27-7)

Goxalapladib, a larger molecule (MW 718.80 g/mol), shares structural motifs such as trifluoromethyl and difluorophenyl groups but diverges in core architecture and therapeutic application :

- Core Structure : Goxalapladib features a 1,8-naphthyridine ring and piperidinyl-acetamide chain, contrasting with the tetrazole-sulfonamide scaffold of the target compound.

- Therapeutic Use : Developed by GlaxoSmithKline for atherosclerosis, Goxalapladib targets phospholipase A2 (PLA2), while the target compound’s mechanism remains uncharacterized.

- Pharmacokinetics : The naphthyridine core and extended alkyl chains in Goxalapladib may reduce blood-brain barrier penetration compared to the smaller, more polar target compound.

Table 2: Functional Group and Application Comparison

Key Findings and Implications

Fluorine Substitution : Both the target compound and analogs utilize fluorine atoms to enhance metabolic stability and lipophilicity, a common strategy in modern drug design.

Bioisosteric Replacement : The tetrazole ring in the target compound serves as a carboxylic acid bioisostere, avoiding metabolic liabilities while retaining hydrogen-bonding capacity.

Therapeutic Potential: Structural differences correlate with divergent applications—Goxalapladib’s complexity aligns with chronic disease (atherosclerosis), whereas the target compound’s compact structure may suit acute conditions.

Q & A

Q. How can researchers optimize the synthetic yield of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide?

- Methodology : The synthesis involves three key steps: (1) cyclization of azides with nitriles to form the tetrazole ring, (2) nucleophilic aromatic substitution to introduce the 3,4-difluorophenyl group, and (3) sulfonamide formation via reaction with 2-(trifluoromethyl)benzenesulfonyl chloride.

- Optimization parameters :

- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates in substitution steps .

- Employ palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve regioselectivity .

- Optimize stoichiometry of benzenesulfonyl chloride and base (e.g., triethylamine) to minimize side products .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine atoms, methylene linkage) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₅H₁₀F₅N₅O₂S) and isotopic patterns .

- X-ray Diffraction (XRD) : Resolves crystal packing influenced by C—H⋯F and π-π interactions .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in the crystal lattice influence this compound’s bioactivity?

- Methodology :

- Perform single-crystal XRD to map intermolecular interactions (e.g., C—H⋯O/F) that stabilize the tetrazole-sulfonamide conformation .

- Compare with molecular dynamics simulations (e.g., using AMBER or GROMACS) to predict how lattice interactions affect solubility and target binding .

- Validate via in vitro assays (e.g., enzyme inhibition) under varying solvent conditions to correlate crystallinity with activity .

Q. What computational strategies can predict the compound’s pharmacokinetic properties?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for metabolic stability .

- ADMET Prediction Tools (e.g., SwissADME): Estimate logP (lipophilicity) and CYP450 inhibition using the compound’s SMILES string .

- Molecular Docking (e.g., AutoDock Vina): Screen against targets like carbonic anhydrase IX, where sulfonamides are known inhibitors .

Q. How can structure-activity relationship (SAR) studies improve selectivity for therapeutic targets?

- Methodology :

- Synthesize derivatives with modified fluorophenyl or sulfonamide groups and compare bioactivity .

- Use 3D-QSAR models (e.g., CoMFA) to correlate substituent electronegativity (fluorine) with antimicrobial or antitumor potency .

- Validate via competitive binding assays to quantify affinity shifts for targets like EGFR or COX-2 .

Q. What experimental designs resolve contradictions in biological activity data across studies?

- Methodology :

- Apply Design of Experiments (DoE) to isolate variables (e.g., cell line variability, solvent effects) .

- Use orthogonal assays (e.g., SPR for binding kinetics and cell viability for functional response) to confirm mechanisms .

- Perform meta-analysis of published data to identify trends in fluorophenyl-substituted sulfonamides .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis for preclinical trials?

- Methodology :

- Flow Chemistry : Minimize exothermic risks in sulfonamide formation by controlling residence time and temperature .

- Quality by Design (QbD) : Use risk assessment matrices to prioritize critical process parameters (e.g., purity of 3,4-difluorophenyl precursor) .

Q. How can researchers validate the compound’s metabolic stability in hepatic models?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.